

Application Note: Precision SPPS Protocol for Fmoc-D-Asp(OAll)-OH

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Compound of Interest

Compound Name: *Fmoc-D-aspartic acid β -allyl ester*

Cat. No.: *B1580467*

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Executive Summary

The incorporation of Fmoc-D-Asp(OAll)-OH (Fmoc-D-aspartic acid

-allyl ester) into solid-phase peptide synthesis (SPPS) is a critical strategy for generating cyclic peptides (lactams), introducing side-chain modifications, or synthesizing complex branched peptides. The allyl ester provides orthogonal protection, stable to both standard Fmoc removal conditions (piperidine) and final cleavage conditions (TFA), yet selectively removable via Palladium(0) catalysis.^[1]

This guide addresses the three primary challenges associated with this residue:

- Stereochemical Integrity: Preserving the D-configuration during activation.
- Aspartimide Suppression: Preventing ring-closure during repetitive base treatments.
- Palladium Contamination: Efficient removal of residual metal catalyst after deprotection.

Chemical Specifications & Handling

Parameter	Specification
Compound	Fmoc-D-Asp(OAll)-OH
CAS Number	178206-54-1
Formula	C ₂₂ H ₂₁ NO ₆
MW	395.4 g/mol
Solubility	Soluble in DMF, DCM, NMP.
Storage	+2°C to +8°C, desiccated. Protect from light.[2]
Stability	Stable to TFA (95%) and Piperidine (20%). Labile to Pd(0).

Critical Mechanistic Insights

The Aspartimide Risk

While the allyl ester is bulkier than a methyl ester, it is less sterically hindering than a tert-butyl group. Consequently, Fmoc-D-Asp(OAll)-OH is susceptible to aspartimide formation upon exposure to bases (piperidine) during subsequent Fmoc deprotection cycles. The backbone amide nitrogen attacks the

-ester, forming a succinimide ring, which hydrolyzes to a mixture of

- and

-peptides (mass +18 or -18 depending on the stage).

Mitigation Strategy: The addition of acidic modifiers or HOBt to the deprotection cocktail is mandatory for sequences prone to this reaction (e.g., -Asp-Gly-, -Asp-Ser-).

Orthogonal Deprotection Mechanism

The removal of the allyl group utilizes a Pd(0) catalyst (typically Tetrakis) and a scavenger (phenylsilane).[1][3]

- Oxidative Addition: Pd(0) inserts into the allyl-oxygen bond, forming a

-allyl Pd(II) complex.

- Nucleophilic Attack: The scavenger (hydride donor) attacks the allyl moiety.
- Release: Propene (or allyl-silane) is released, regenerating Pd(0) and the free carboxylate on the resin.

Experimental Protocols

Protocol A: Coupling & Chain Elongation

Objective: Load Fmoc-D-Asp(OAll)-OH with minimal racemization.

Reagents:

- Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
Note: Avoid HATU/DIEA if possible, as high base concentration promotes racemization of D-isomers.
- Solvent: DMF (Dimethylformamide), amine-free.

Step-by-Step:

- Pre-activation: Dissolve Fmoc-D-Asp(OAll)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Cool to 0°C if the sequence is highly prone to epimerization.
- Activation: Add DIC (3.0 eq). Stir for 2 minutes.
- Coupling: Add the mixture to the resin-bound free amine. Agitate for 45–60 minutes at room temperature.
- Monitoring: Verify coupling via Kaiser test (qualitative) or Chloranil test (for secondary amines).
- Capping (Optional but Recommended): Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol B: Aspartimide-Suppressed Fmoc Removal

Objective: Remove Fmoc group from the growing chain without cyclizing the sensitive Asp(OAll) residue.

Standard solution: 20% Piperidine in DMF.[4][5][6] Modified Solution (Recommended): 20% Piperidine + 0.1 M Oxyma Pure (or 0.1 M HOBT) in DMF.

Procedure:

- Drain coupling solution and wash resin with DMF (3x).[5]
- Treat with Modified Deprotection Solution for 2 minutes. Drain.
- Treat with fresh Modified Deprotection Solution for 10–15 minutes.
- Wash extensively with DMF (5x) and DCM (3x).



Expert Note: The addition of Oxyma/HOBT protonates the backbone amide sufficiently to suppress the nucleophilic attack on the allyl ester, significantly reducing aspartimide formation.

Protocol C: Catalytic Allyl Deprotection (Pd/PhSiH₃)

Objective: Selectively remove the allyl ester to expose the free carboxylate.

Materials:

- Catalyst: Pd(PPh

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(Tetrakis(triphenylphosphine)palladium(0)).[1][2][7] Must be fresh and bright yellow. Brown/black catalyst is oxidized and inactive.

- Scavenger: Phenylsilane (PhSiH₃)

).[3] Superior to morpholine/dimedone for solid phase.

- Solvent: Dry DCM (Dichloromethane).[1]

Workflow:

- Resin Prep: Wash resin with dry DCM (3x) to remove DMF traces (DMF can compete as a ligand).
- Catalyst Mix: In a separate vial under Nitrogen/Argon, dissolve Pd(PPh)
)
(0.2 eq) in dry DCM. Add Phenylsilane (20 eq).[3]
 - Observation: Solution may bubble slightly due to silane reactivity.
- Reaction: Add the catalyst/silane mixture to the resin.[7]
- Agitation: Agitate gently (nitrogen bubbling or shaker) for 30 minutes in the dark (wrap vessel in foil).
- Repeat: Drain and repeat steps 2–4 with fresh catalyst solution to ensure 100% deprotection.

Protocol D: Palladium Scavenging (Crucial)

Objective: Remove residual Pd that adheres to the resin.

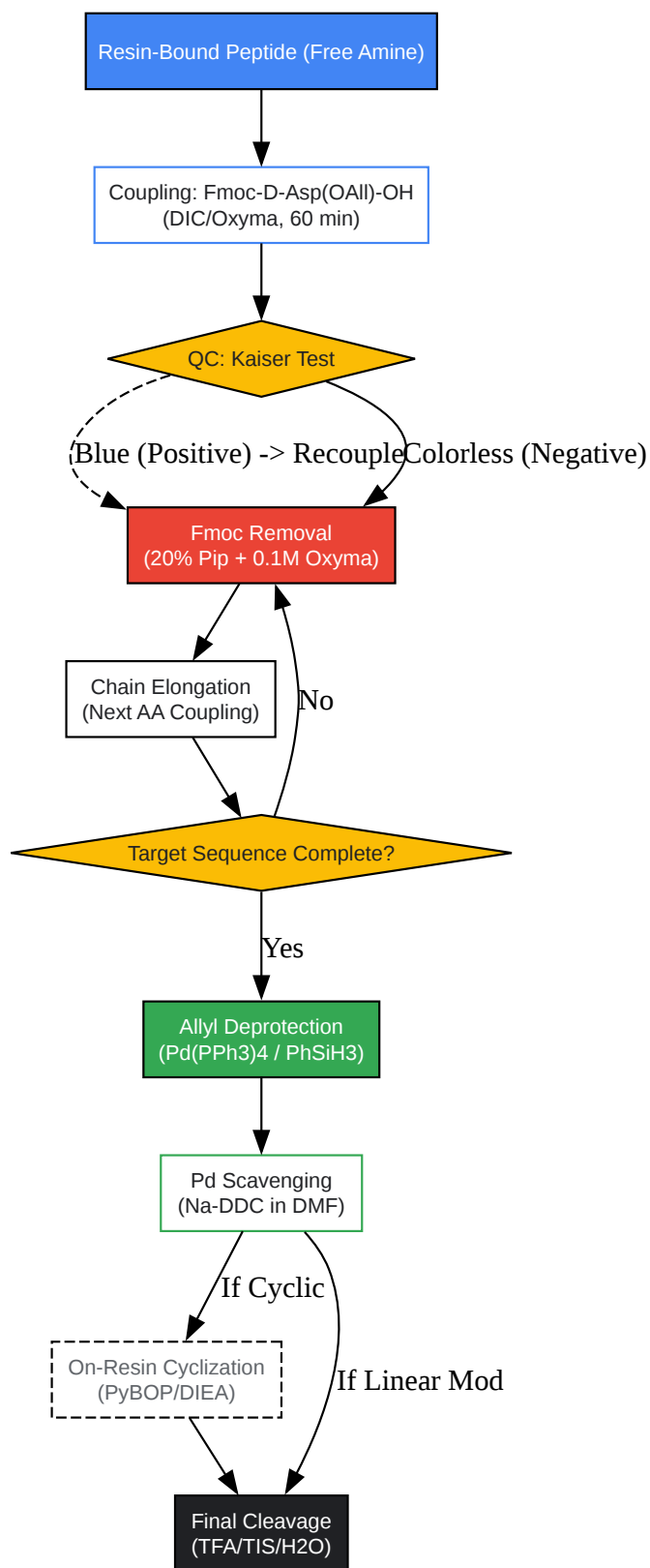
Reagent: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.

- Wash: Drain the deprotection mixture.[7]
- Scavenge: Wash resin with DDC solution (3 x 5 min).
 - Visual Cue: The solution may turn yellow/brown as it pulls Pd from the resin. Continue washing until the solution remains clear.
- Final Wash: Wash with DMF (5x) and DCM (5x).

Visual Workflows

SPPS Logic Flow

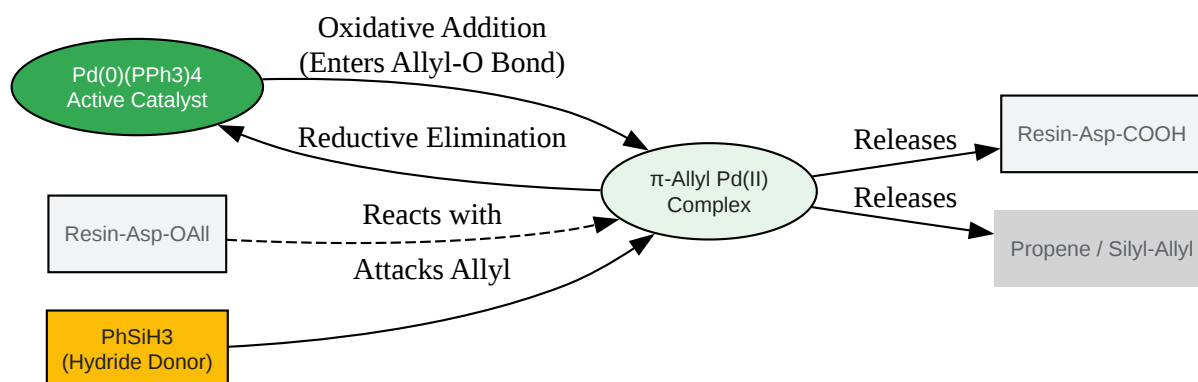
This diagram illustrates the decision matrix for integrating the D-Asp(OAll) residue.



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Caption: Figure 1. Optimized SPPS workflow for Fmoc-D-Asp(OAll)-OH integration, highlighting the critical modified Fmoc removal and Pd scavenging steps.

Palladium Catalytic Cycle (Allyl Removal)



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Caption: Figure 2. Mechanism of Pd(0)-catalyzed deprotection.[7] Phenylsilane acts as the nucleophile to regenerate the catalyst.

Troubleshooting & Quality Control

Diagnostic Mass Shifts (LC-MS)

When analyzing the crude peptide after micro-cleavage:

Observation	Mass Shift (Da)	Cause	Solution
Target Mass	0	Success	Proceed to purification.
+40 Da	+40	Incomplete Allyl Removal	Repeat Protocol C (fresh catalyst).
-18 Da	-18	Aspartimide (Succinimide)	Use Protocol B (add Oxyma to Piperidine).
+18 Da	+18	Hydrolyzed Aspartimide (-Asp)	Result of aqueous workup on aspartimide.
+56 Da	+56	t-Butyl adduct	Incomplete TFA cleavage (add scavengers).

Preventing Racemization[8]

- Symptom: Double peaks in HPLC with identical mass.
- Validation: Synthesize the L-isomer standard (Fmoc-Asp(OAll)-OH) to compare retention times.
- Fix: Ensure activation base (DIEA/NMM) is 1.0 eq relative to amino acid, or switch strictly to DIC/Oxyma (base-free activation).

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